![molecular formula C10H4Cl2NNaO3 B560271 5,7-Dichlorokynurenic acid sodium salt CAS No. 1184986-70-6](/img/structure/B560271.png)
5,7-Dichlorokynurenic acid sodium salt
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Overview
Description
5,7-Dichlorokynurenic acid sodium salt is a potent, water-soluble antagonist of the NMDA receptors complex . It acts at the strychnine-insensitive glycine binding site . The empirical formula is C10H4Cl2NNaO3 and the molecular weight is 280.04 .
Molecular Structure Analysis
The molecular structure of 5,7-Dichlorokynurenic acid sodium salt is represented by the empirical formula C10H4Cl2NNaO3 . The InChI key is VPRPMJHKWHCUFW-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
5,7-Dichlorokynurenic acid sodium salt is a solid, white compound . It is soluble in water at 10 mM and in 1 M NaOH at 100 mM . It should be stored at 2-8°C and protected from light .Scientific Research Applications
5,7-Dichlorokynurenic Acid Sodium Salt: Scientific Research Applications
Neuroscience NMDA Receptor Antagonism: 5,7-Dichlorokynurenic acid sodium salt is a potent antagonist at the glycine site of the NMDA receptor, which is crucial in the field of neuroscience. It has been shown to selectively inhibit glycine- over kainate-induced NMDA currents and reduce NMDA-induced neurotoxicity in primary rat cortical neurons .
Pain Management Hyperalgesia Reversal: In vivo studies have demonstrated that 5,7-Dichlorokynurenic acid sodium salt can reverse mechanical hyperalgesia in magnesium-deficient rats, suggesting its potential application in pain management .
Cardiovascular Research Modulation of Hypertension: This compound has been found to block the positive ionotropic effect, hypertension, and increase in myocardial oxygen demand induced by electrical stimulation of the paraventricular nucleus in anesthetized rabbits, indicating its significance in cardiovascular research .
Anxiety and Conflict Response Anxiolytic-like Activity: Research indicates that 5,7-Dichlorokynurenic acid sodium salt increases social interaction time and time spent in open arms of the elevated plus maze, showing anxiolytic-like activity. It also disinhibits conflict responding in conditioned conflict paradigms, which is relevant for studies on anxiety and conflict response .
Ophthalmology Inhibitory Synaptic Glycine Currents: In retinal ganglion cells, fast and slow inhibitory synaptic glycine currents can be selectively inhibited by 5,7-Dichlorokynurenic acid sodium salt, pointing to its application in ophthalmological research .
Mechanism of Action
Target of Action
The primary target of 5,7-Dichlorokynurenic acid sodium salt is the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function .
Mode of Action
5,7-Dichlorokynurenic acid sodium salt acts as a potent antagonist at the glycine site of the NMDA receptor . It binds to this site with a Ki value of 79 nM, indicating a high affinity . By binding to the glycine site, it inhibits the activation of the NMDA receptor, thereby modulating the flow of ions through the channel .
Biochemical Pathways
Given its role as an nmda receptor antagonist, it likely impacts pathways related toneuronal signaling and synaptic plasticity . By inhibiting the NMDA receptor, it may disrupt the normal flow of calcium ions into the neuron, which can affect various downstream signaling pathways .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 5,7-Dichlorokynurenic acid sodium salt’s action primarily involve the inhibition of NMDA receptor activity . This can lead to a decrease in neuronal excitability and potentially impact processes such as learning and memory, which are known to be regulated by NMDA receptor signaling .
Safety and Hazards
properties
IUPAC Name |
sodium;5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3.Na/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14;/h1-3H,(H,13,14)(H,15,16);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRPMJHKWHCUFW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)[O-])Cl)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2NNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichlorokynurenic acid sodium salt |
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